molecular formula C31H66N+ B12818779 Methyltridecylammonium CAS No. 45306-06-7

Methyltridecylammonium

Cat. No.: B12818779
CAS No.: 45306-06-7
M. Wt: 452.9 g/mol
InChI Key: NACZPBOVCXPUJN-UHFFFAOYSA-N
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Description

Methyltridecylammonium is a quaternary ammonium compound with the molecular formula C31H66ClN. It is commonly used in various industrial and scientific applications due to its surfactant properties. The compound is known for its ability to disrupt cell membranes, making it useful in both biological and chemical contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltridecylammonium can be synthesized through a quaternization reaction. This involves the reaction of a tertiary amine with an alkyl halide. For instance, the reaction between tridecylamine and methyl chloride under controlled conditions can yield this compound chloride. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the purification of the final product through crystallization or distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyltridecylammonium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although this is less common.

    Reduction: Reduction reactions are not typical for this compound.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

    Substitution: Nucleophiles like hydroxide ions or other halides can react with this compound chloride under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quaternary ammonium salts with different anions.

Scientific Research Applications

Methyltridecylammonium has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: The compound is employed in cell lysis protocols to disrupt cell membranes and release intracellular contents.

    Medicine: this compound is investigated for its antimicrobial properties, making it a candidate for disinfectants and antiseptics.

    Industry: It is used in the formulation of detergents and surfactants due to its ability to lower surface tension.

Mechanism of Action

The primary mechanism of action of methyltridecylammonium involves its interaction with cell membranes. The compound integrates into the lipid bilayer, disrupting the membrane structure and increasing permeability. This leads to cell lysis and the release of intracellular contents. The molecular targets include phospholipids in the cell membrane, and the pathways involved are related to membrane destabilization and disruption.

Comparison with Similar Compounds

Similar Compounds

    Methyltrioctylammonium: Another quaternary ammonium compound with similar surfactant properties but different alkyl chain lengths.

    Cetyltrimethylammonium: Known for its use in DNA extraction protocols due to its ability to precipitate nucleic acids.

    Benzalkonium chloride: Widely used as a disinfectant and preservative in various formulations.

Uniqueness

Methyltridecylammonium is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring membrane disruption without excessive hydrophobicity.

Properties

IUPAC Name

tris-decyl(methyl)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H66N/c1-5-8-11-14-17-20-23-26-29-32(4,30-27-24-21-18-15-12-9-6-2)31-28-25-22-19-16-13-10-7-3/h5-31H2,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACZPBOVCXPUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[N+](C)(CCCCCCCCCC)CCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H66N+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45306-06-7
Record name Tridecylmethylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045306067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIDECYLMETHYLAMMONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L7LWV8QY9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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